Cas no 2003134-48-1 ((3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol)

(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol structure
2003134-48-1 structure
Product name:(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
CAS No:2003134-48-1
MF:C13H18O3
Molecular Weight:222.280224323273
CID:5324751

(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol 化学的及び物理的性質

名前と識別子

    • 3-Furanol, tetrahydro-4-[2-(1-methylethyl)phenoxy]-, (3R,4R)-rel-
    • (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
    • インチ: 1S/C13H18O3/c1-9(2)10-5-3-4-6-12(10)16-13-8-15-7-11(13)14/h3-6,9,11,13-14H,7-8H2,1-2H3/t11-,13-/m1/s1
    • InChIKey: ZTXYQIBXICVRLG-DGCLKSJQSA-N
    • SMILES: O1C[C@@H](OC2=CC=CC=C2C(C)C)[C@H](O)C1

(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6619-0846-5g
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
5g
$744.0 2023-09-06
Life Chemicals
F6619-0846-0.25g
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
0.25g
$84.0 2023-09-06
Life Chemicals
F6619-0846-10g
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
10g
$1048.0 2023-09-06
Life Chemicals
F6619-0846-1g
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
1g
$225.0 2023-09-06
A2B Chem LLC
BA58974-1mg
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
1mg
$245.00 2024-04-20
A2B Chem LLC
BA58974-5mg
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
5mg
$233.00 2024-01-01
Life Chemicals
F6619-0846-2.5g
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
2.5g
$491.0 2023-09-06
Life Chemicals
F6619-0846-0.5g
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
0.5g
$138.0 2023-09-06
A2B Chem LLC
BA58974-250mg
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
250mg
$262.00 2024-04-20
A2B Chem LLC
BA58974-10mg
(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol
2003134-48-1 95%
10mg
$252.00 2024-01-01

(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol 関連文献

(3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-olに関する追加情報

Introducing (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol and Its Significance in Modern Chemical Biology: A Comprehensive Overview

CAS No. 2003134-48-1 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol, represents a unique structural motif that has been explored for its potential biological activities. The intricate stereochemistry of this molecule, characterized by the (3R,4R) configuration, makes it a subject of interest for researchers aiming to develop novel therapeutic agents with precise molecular interactions.

The chemical structure of (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol incorporates a tetrahydropyran ring system, which is a common scaffold in medicinal chemistry due to its ability to mimic the binding pockets of various biological targets. The presence of a phenoxy group at the 4-position and an isopropyl-substituted phenyl ring at the 2-position further enhances its structural complexity and potential for selective binding. This arrangement has been strategically designed to optimize interactions with biological macromolecules, particularly enzymes and receptors involved in critical metabolic pathways.

In recent years, there has been a growing interest in leveraging computational methods and high-throughput screening to identify molecules with promising biological properties. The structural features of (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol make it an attractive candidate for virtual screening campaigns aimed at discovering new drugs. Advanced computational techniques, such as molecular docking and pharmacophore modeling, have been employed to predict how this compound might interact with target proteins. These studies have suggested that it could exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and metabolic disorders.

The stereochemical purity of (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol is another critical factor that contributes to its potential as a pharmaceutical lead. Enantiomeric excess and diastereomeric purity are essential considerations in drug development, as they can significantly influence the efficacy and safety of a therapeutic agent. Researchers have utilized chiral resolution techniques to isolate the desired stereoisomer, ensuring that the compound's biological activity is not compromised by the presence of impurities.

One of the most compelling aspects of (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol is its potential application in the treatment of neurological disorders. Preliminary studies have indicated that compounds with similar structural motifs may modulate neurotransmitter systems by interacting with specific receptors or ion channels. The tetrahydropyran ring system can serve as a scaffold for designing molecules that cross the blood-brain barrier, making them viable candidates for central nervous system (CNS) therapies. Further investigation into the pharmacological properties of this compound could pave the way for novel treatments targeting conditions such as Alzheimer's disease, Parkinson's disease, and depression.

The synthesis of (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol presents unique challenges due to its complex stereochemistry. Multi-step synthetic routes have been developed to construct the tetrahydropyran core while maintaining the desired stereocenters. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of precision in constructing biologically active molecules.

Recent advances in analytical chemistry have enabled researchers to thoroughly characterize (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and conformational preferences. Such information is crucial for understanding how the molecule interacts with biological targets and for predicting its pharmacokinetic behavior.

The potential therapeutic applications of (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol extend beyond neurological disorders. Preliminary data suggest that it may also exhibit anti-inflammatory properties by modulating signaling pathways associated with immune responses. Compounds with similar structural features have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes and reduce prostaglandin synthesis, which are key mediators of inflammation. Further preclinical studies are warranted to explore these possibilities in greater detail.

The development of novel drug candidates often involves collaboration between chemists, biologists, and pharmacologists to ensure that promising compounds are translated into effective therapies. The case of (3R,4R)-4-[2-(propan-2-yl)phenoxy]oxolan-3-ol exemplifies this interdisciplinary approach. By integrating knowledge from various scientific disciplines, researchers can accelerate the discovery and optimization process for new drugs.

In conclusion,(3R,4R)-4-[2-(propan - 2 - yl ) pheno xy ] ox lan - 3 - ol represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, stereochemical purity, and promising biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this molecule is poised to contribute to the development of innovative therapeutic strategies for a variety of diseases.

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